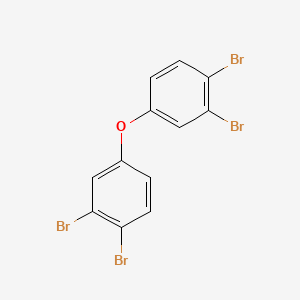

3,3',4,4'-Tetrabromodiphenyl ether

Description

Context of Polybrominated Diphenyl Ethers as Persistent Organic Pollutants

Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds that have been widely utilized as flame retardants in a vast array of consumer and industrial products, including plastics, textiles, and electronic equipment. environment-agency.gov.uk Their chemical structure, which is similar to that of polychlorinated biphenyls (PCBs), imparts a high resistance to degradation. nih.gov This stability, while beneficial for their function as flame retardants, contributes to their persistence in the environment. PBDEs are known to resist breaking down for years, leading to their classification as persistent organic pollutants (POPs). environment-agency.gov.uknih.gov

Their persistence is coupled with a tendency for long-range environmental transport, with detections in remote areas like the Arctic. environment-agency.gov.uk Furthermore, PBDEs are bioaccumulative, meaning they can build up in the tissues of living organisms, and they biomagnify, with concentrations increasing at higher trophic levels of the food chain. environment-agency.gov.uknih.gov The less brominated congeners, in particular, are highly bioaccumulative in the adipose tissues of fish, animals, and humans. nih.gov Due to their persistence, bioaccumulation, and potential for adverse effects, several commercial PBDE mixtures have been listed under the Stockholm Convention on Persistent Organic Pollutants. environment-agency.gov.uk

Significance of 3,3',4,4'-Tetrabromodiphenyl Ether as a Dominant Environmental and Biotic Congener

Among the 209 possible PBDE congeners, this compound, also known as BDE-77, is a significant congener found in environmental and biological samples. nih.gov While not typically a major component of commercial PBDE mixtures, its presence in the environment can result from the degradation of more highly brominated congeners. nih.gov The carbon-bromine bonds in PBDEs are weaker than the carbon-chlorine bonds in PCBs, making them more susceptible to environmental degradation processes. nih.gov

The detection of specific PBDE congeners in the environment points to various sources and release mechanisms. For instance, studies have shown that the unsanctioned burning of household products containing penta-BDE mixtures, such as furniture foams and textiles, can lead to the atmospheric release of PBDEs. acs.orgacs.org Analysis of air samples during such events has revealed a rapid increase in the concentrations of various PBDE congeners, including those not dominant in the original commercial products. acs.orgacs.org

Research Gaps and Objectives of Academic Inquiry for this compound

Despite the growing body of research on PBDEs, significant knowledge gaps remain, particularly concerning the environmental fate, and biotransformation of specific congeners like this compound. While the general persistence and bioaccumulative nature of PBDEs are established, the precise degradation pathways and the formation of specific metabolites from BDE-77 are areas requiring further investigation.

Current academic inquiry aims to address these gaps. Key research objectives include:

Elucidating the complete metabolic pathways of BDE-77 in various organisms.

Identifying and quantifying the formation of hydroxylated and other metabolites of BDE-77.

Developing more sensitive and efficient analytical methods for the detection and quantification of BDE-77 and its metabolites in complex environmental and biological matrices.

Understanding the mechanisms of action of BDE-77 at the molecular level.

Recent studies have begun to explore the biotransformation of other tetrabromodiphenyl ether congeners, such as BDE-47, revealing the formation of hydroxylated metabolites (OH-PBDEs) through the action of cytochrome P450 enzymes, particularly CYP2B6. nih.govnih.gov These findings highlight the need for similar in-depth studies on BDE-77 to fully comprehend its environmental and biological significance.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-4-(3,4-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-9-3-1-7(5-11(9)15)17-8-2-4-10(14)12(16)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGLOWMCGZHYRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CC(=C(C=C2)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80877030 | |

| Record name | BDE-77 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93703-48-1 | |

| Record name | 3,3′,4,4′-Tetrabromodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93703-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',4,4'-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093703481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-77 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromo-4-(3,4-dibromophenoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3',4,4'-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77SUV8J25T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Dynamics and Distribution of 3,3 ,4,4 Tetrabromodiphenyl Ether

Sources and Release Pathways in Aquatic and Terrestrial Environments

Polybrominated diphenyl ethers (PBDEs), including 3,3',4,4'-tetrabromodiphenyl ether (BDE-77), are synthetic organobromine compounds. environment-agency.gov.uk They are not known to occur naturally. environment-agency.gov.uk Their primary use has been as flame retardants in a variety of consumer and industrial products, such as polyurethane foams, plastics in electronic equipment, and textiles. environment-agency.gov.uk

The release of BDE-77 into aquatic and terrestrial environments occurs through several pathways:

Industrial and Manufacturing Processes: Emissions during the production of PBDEs and their incorporation into products can lead to environmental contamination.

Leaching from Consumer Products: Over time, BDE-77 can migrate from products like electronics and furniture, entering indoor and outdoor environments. nih.gov

Waste Disposal and Recycling: Improper disposal of products containing BDE-77 in landfills and inadequate recycling processes are significant sources of release. nih.gov

Sewage and Sludge: PBDEs are detected in sewage sludge due to the washing of textiles and other products. environment-agency.gov.uk The application of this sludge to land as fertilizer can directly introduce BDE-77 into terrestrial ecosystems. environment-agency.gov.uk

Atmospheric Deposition: Particle-bound PBDEs can be transported through the atmosphere and deposited into water bodies and onto soil. environment-agency.gov.uknih.gov

Environmental Compartmentalization and Transport Mechanisms

Once released, BDE-77 is subject to various transport and partitioning processes that determine its distribution in the environment.

Atmospheric Transport and Deposition

Atmospheric release is a major pathway for the widespread distribution of PBDEs. environment-agency.gov.uk Indoor air concentrations of particle-bound PBDEs are often higher than outdoor concentrations. environment-agency.gov.uk These particles can be transported over long distances, leading to the detection of these compounds in remote areas like the Arctic. environment-agency.gov.uk Deposition occurs through both wet (rain and snow) and dry processes. mdpi.com It is estimated that 3.5 and 135 tonnes of PBDEs are deposited annually into the ocean via aerosol scavenging and air-water gas exchange, respectively. nih.gov

Partitioning in Soil and Sediment Matrices

Due to their chemical properties, PBDEs like BDE-77 have a strong tendency to adsorb to soil and sediment particles. environment-agency.gov.ukmdpi.com This high affinity for particulate matter means they are unlikely to leach significantly from soil into groundwater. environment-agency.gov.uk However, contaminated soil particles can be transported into aquatic environments through surface runoff. environment-agency.gov.uk Marine sediments are a significant reservoir for BDE-77, acting as a long-term source of this compound to marine organisms. mdpi.com Resuspension of contaminated sediments can re-introduce BDE-77 into the water column. environment-agency.gov.uk

Aqueous Phase Dynamics

In the aquatic environment, BDE-77's behavior is governed by its low water solubility and high affinity for suspended particles and sediment. environment-agency.gov.uk It is considered one of the most bioavailable PBDE congeners in marine environments. mdpi.com The compound exhibits a long half-life in water and a high bioconcentration factor, meaning it can accumulate in aquatic organisms. mdpi.com Rivers contribute an estimated 40 tonnes of PBDEs to the ocean annually. nih.gov

Environmental Transformation and Degradation Processes

BDE-77 can undergo transformation in the environment, primarily through photodegradation.

Photodegradation Pathways and Kinetics

Photodegradation, or the breakdown of a compound by light, is a key process for the elimination of PBDEs from the environment. researchgate.net The primary pathway for the photodegradation of PBDEs is debromination, where bromine atoms are removed from the molecule. nih.gov

Studies on the closely related congener, 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), show that its degradation follows first-order kinetics. researchgate.net The rate of photodegradation is influenced by the type of light source and the solvent matrix. researchgate.net For instance, the degradation of BDE-47 is faster in solvents like hexane (B92381) and methanol (B129727) compared to acetone. researchgate.net The presence of certain inorganic ions can also affect the degradation rate; for example, Fe³⁺ and NH₄⁺ ions can accelerate the process. researchgate.net

The photodegradation of BDE-47 leads to the formation of lower-brominated diphenyl ethers, such as BDE-28, BDE-1, and BDE-3. researchgate.net The specific degradation products and their relative amounts can vary depending on the solvent used. researchgate.net

Table 1: Kinetic Parameters of BDE-47 Photodegradation in Different Solvents This table is based on data for the related compound BDE-47 as a proxy for BDE-77.

| Solvent | Degradation Rate Constant (k/min) | Half-life (t1/2, min) |

|---|---|---|

| Hexane | 0.2735 | 2.53 |

| Methanol | 0.2720 | 2.55 |

| Toluene (B28343) | 0.1280 | 5.41 |

| Methanol/Water (1:1) | 0.0673 | 10.30 |

| Acetonitrile | 0.0471 | 14.72 |

| Acetone | 0.0030 | 231.05 |

Data sourced from a study on BDE-47 photodegradation. researchgate.net

Biodegradation Mechanisms and Rates

For instance, studies on other tetrabromodiphenyl ether isomers, such as 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), have identified both aerobic and anaerobic degradation pathways. Under anaerobic conditions, microbial communities in sediments and sludge have been shown to reductively debrominate BDE-47, leading to the formation of lower-brominated diphenyl ethers. nih.govnih.govacs.org Specific bacterial genera, such as Dehalococcoides, have been implicated in this process. nih.govnih.gov Aerobic degradation of BDE-47 has also been observed, for example, by the bacterium Acinetobacter sp., which can lead to the formation of hydroxylated metabolites. nih.gov

While these findings for other isomers are informative about the potential fate of tetrabromodiphenyl ethers in general, it is crucial to note that the specific bromine substitution pattern of this compound will influence its susceptibility to microbial attack and the resulting degradation products and rates. Without direct experimental evidence, it is not scientifically sound to extrapolate these mechanisms and rates directly to BDE-77.

Debromination Processes in Environmental Media

The reductive debromination of higher brominated PBDEs is a significant transformation pathway in anaerobic environments like sediments and soils, leading to the formation of less brominated and potentially more toxic congeners. wikipedia.orgnih.gov Studies have shown that decabromodiphenyl ether (BDE-209) can be sequentially debrominated to nona-, octa-, hepta-, hexa-, penta-, and tetra-BDEs by microbial action. ncku.edu.tw

While it is plausible that this compound could be formed as an intermediate during the debromination of higher brominated congeners, specific studies confirming and quantifying the formation of BDE-77 through this pathway are lacking in the current body of scientific literature. The debromination pathways are complex and can be influenced by the specific microbial communities present and the environmental conditions. nih.govnih.gov Research has indicated that the removal of bromine atoms often occurs preferentially from the para and meta positions. nih.gov Given the bromine substitution at the 3, 3', 4, and 4' positions in BDE-77, it could theoretically be a product of the debromination of hexa- or pentabrominated congeners that lose bromine atoms from the para or meta positions. However, without specific research, this remains a hypothesis.

Similarly, the further debromination of this compound to lower brominated congeners or ultimately to diphenyl ether is a potential fate. Studies with other tetra-BDEs have shown complete debromination to diphenyl ether by certain microbial consortia. nih.gov However, the specific pathways and rates for BDE-77 have not been elucidated.

Bioaccumulation, Biotransformation, and Trophic Transfer of 3,3 ,4,4 Tetrabromodiphenyl Ether

Bioaccumulation Kinetics and Factors in Aquatic and Terrestrial Organisms

The accumulation of BDE-77 in both aquatic and terrestrial organisms is a significant concern due to its potential for biomagnification through the food web. The kinetics of this process are influenced by various physiological and environmental factors.

The uptake of BDE-77 and other PBDEs by organisms can occur through various routes, including respiratory surfaces, dermal contact, and ingestion of contaminated food and sediment. mdpi.comnih.gov In aquatic environments, the process of a chemical substance accumulating in an organism from the surrounding water is termed bioconcentration. wikipedia.orgeuropa.eu This is quantified by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the water at a steady state. wikipedia.orgmdpi.com A BCF greater than 1 suggests a chemical is hydrophobic or lipophilic and likely to bioaccumulate. wikipedia.org

For PBDEs, including tetrabrominated congeners, BCFs in marine food webs can range from 17 to 76, indicating a strong potential for bioaccumulation. mdpi.com The uptake of BDE-77 by microalgae, for instance, involves initial rapid adsorption to the cell surface followed by slower absorption into the cell matrix. nih.gov Studies on the earthworm Eisenia fetida have shown that the uptake and elimination of some PBDEs follow a one-compartment first-order kinetic model. nih.gov While specific BCF values for BDE-77 across a wide range of species are not always readily available, the general trend for PBDEs points towards significant bioconcentration potential.

Table 1: Bioaccumulation Metrics for PBDEs

| Metric | Description | Significance for BDE-77 |

| Bioconcentration Factor (BCF) | Ratio of a chemical's concentration in an organism to that in the surrounding water. wikipedia.orgmdpi.com | High BCF values for similar PBDEs suggest significant uptake from water. mdpi.com |

| Bioaccumulation Factor (BAF) | Ratio of a chemical's concentration in an organism to that in the surrounding environment, including food and sediment. wikipedia.org | Ingestion of contaminated sediment is an additional exposure route for benthic invertebrates. researchgate.net |

| Biota-Sediment Accumulation Factor (BSAF) | Ratio of a chemical's concentration in a benthic organism to that in the sediment. wikipedia.org | For some organic pollutants, BSAF increases with hydrophobicity up to a certain point. researchgate.net |

This table provides an overview of the key metrics used to assess the bioaccumulation of chemical substances like BDE-77.

The lipophilic (fat-loving) nature of BDE-77 plays a crucial role in its distribution and accumulation within an organism's tissues. nih.gov Chemicals with high lipid affinity tend to concentrate in tissues with high lipid content. wikipedia.orgresearchgate.net This is a primary reason for the persistence of PBDEs in the body.

Research has consistently shown a positive correlation between the concentration of PBDEs and the lipid content of various tissues. researchgate.net For example, studies on fish have found the highest concentrations of PBDEs in lipid-rich tissues like the carcass and liver. researchgate.net Similarly, in mice, BDE-47, a closely related tetrabromodiphenyl ether, has been shown to accumulate in adipose tissue. nih.govnih.gov This sequestration in fat can act as a long-term reservoir, leading to sustained internal exposure. researchgate.net

Following uptake, BDE-77 and other PBDEs are not uniformly distributed throughout the body. Instead, they exhibit tissue-specific accumulation patterns, largely driven by the lipid content of the tissues and the metabolic capacity of the organ.

In various animal models, the highest concentrations of PBDEs are typically found in adipose tissue, followed by the liver, muscle, and brain. nih.govnih.gov For instance, a study on perinatally exposed mice showed significant accumulation of BDE-47 in blood, brain, liver, and adipose tissues of the dams. nih.gov In European starlings, BDE-209 was found to accumulate in muscle and liver tissues. nih.gov The liver, being a primary site of metabolism, often shows significant accumulation as it processes the compound. nih.gov The brain is also a site of accumulation, which is of particular concern due to the potential for neurotoxicity. nih.gov

Biotransformation Pathways and Metabolite Formation

Once absorbed, BDE-77 can undergo biotransformation, a series of metabolic processes that can alter its chemical structure. These transformations can lead to either detoxification and elimination or, in some cases, the formation of more toxic metabolites.

Phase I metabolism typically involves the introduction or exposure of polar functional groups, such as hydroxyl (-OH) groups, making the compound more water-soluble and easier to excrete. drughunter.com For BDE-77 and other PBDEs, the primary Phase I metabolic reactions are hydroxylation and debromination.

Hydroxylation: This process, primarily carried out by cytochrome P450 (CYP) enzymes, adds a hydroxyl group to the aromatic rings of the PBDE molecule. nih.gov In humans, CYP2B6 has been identified as a major enzyme responsible for the hydroxylation of the related BDE-47. nih.gov Studies on poplar plants exposed to a similar compound, 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB 77), have also demonstrated the formation of hydroxylated metabolites. nih.gov

Debromination: This reaction involves the removal of bromine atoms from the PBDE molecule. This can lead to the formation of lower-brominated congeners. For example, studies in earthworms and various microalgae species have shown that BDE-47 can be debrominated to form BDE-28 (a tribromodiphenyl ether). nih.govnih.govresearchgate.netresearchgate.net The debromination of higher brominated PBDEs has also been observed in birds. nih.gov

The metabolic transformation of BDE-77 results in the formation of various metabolites, with hydroxylated and methoxylated analogues being of particular interest due to their potential biological activity.

Hydroxylated Metabolites (OH-PBDEs): Hydroxylated forms of PBDEs are common metabolic products. For instance, in vitro studies with human liver microsomes have identified several hydroxylated metabolites of BDE-47, including 5-hydroxy-BDE-47 and 6-hydroxy-BDE-47. nih.gov In poplar plants, the major hydroxylated metabolite of PCB 77 was identified as 6-hydroxy-3,3',4,4'-tetrachlorobiphenyl. nih.gov These hydroxylated metabolites are of concern as some have been shown to have greater toxicity than the parent compounds. nih.gov

Methoxylated Metabolites (MeO-PBDEs): In addition to hydroxylation, methoxylation (the addition of a methoxy (B1213986) group, -OCH3) can also occur. In earthworms, BDE-47 was found to be transformed into methoxylated PBDEs. nih.govresearchgate.net The formation of these metabolites can also occur through the methylation of hydroxylated intermediates. The identification of these metabolites often requires sophisticated analytical techniques, and the lack of commercial standards for many of these compounds presents a significant challenge. uiowa.eduacs.orgescholarship.org

Cytochrome P450 Enzyme Involvement in Metabolism

There is a lack of direct scientific evidence detailing the specific role of cytochrome P450 (CYP) enzymes in the metabolism of 3,3',4,4'-tetrabromodiphenyl ether. While the CYP enzyme system, particularly isoforms like CYP1A, CYP2B, and CYP3A, is known to be crucial in the Phase I metabolism of many xenobiotics, including other PBDE congeners, specific studies on BDE-77 are not available.

Research on the structurally similar polychlorinated biphenyl (B1667301) (PCB) congener, 3,3',4,4'-tetrachlorobiphenyl (TCB), has shown that its metabolism is mediated by the Ah-receptor inducible cytochrome P4501A (CYP1A) in rainbow trout. nih.gov Studies on other PBDEs, such as BDE-99, have demonstrated that exposure can lead to the up-regulation of genes for enzymes like CYP1A2 and CYP3A4 in human hepatocytes, suggesting these enzymes are involved in their oxidative metabolism. nih.gov This process can lead to the formation of hydroxylated metabolites. nih.gov However, without direct studies, it remains unconfirmed which specific CYP enzymes are involved in the biotransformation of BDE-77 and at what rate this metabolism occurs.

Trophic Transfer and Biomagnification in Food Webs

The movement and potential concentration of BDE-77 through food webs is a critical aspect of its environmental risk profile, yet specific data are missing.

Specific quantitative data on the dietary uptake or assimilation efficiency for this compound from ingested food sources are not available in the reviewed scientific literature. For other PBDE congeners, dietary uptake is recognized as a significant pathway for bioaccumulation in aquatic organisms. For instance, studies on juvenile Chinook salmon showed mean dietary assimilation efficiencies for various tetra- to hexa-brominated congeners ranging from 0.32 to 0.50, although BDE-77 was not included in this research. sfu.ca Similarly, research on medaka fish has demonstrated the bioaccumulation of BDE-47 through dietary exposure. nih.gov The efficiency of uptake from the diet is a key parameter for bioaccumulation models, but for BDE-77, this value remains undetermined.

There are no specific Trophic Magnification Factors (TMFs) reported for this compound in any studied ecosystem. A TMF greater than 1 indicates that a chemical biomagnifies, meaning its concentration increases with increasing trophic level.

Studies of entire aquatic food webs have calculated TMFs for total PBDEs or other individual congeners. In an estuary of the Ariake Sea, Japan, the TMF for the sum of PBDEs was 1.17. nih.gov In a Canadian Arctic marine food web, TMFs for a range of PBDEs were generally low, between 0.7 and 1.6, with the TMF for BDE-47 being 1.6. sfu.caacs.org These studies highlight that biomagnification potential varies between different PBDE congeners and ecosystems. However, the absence of BDE-77 from these and other food web analyses means its potential to biomagnify in either marine or freshwater environments has not been quantified.

Toxicological Mechanisms and Adverse Biological Effects of 3,3 ,4,4 Tetrabromodiphenyl Ether

Systemic and Organ-Specific Toxicities

The cellular and molecular toxicities of BDE-47 translate into systemic and organ-specific adverse effects. The compound has been shown to exert toxicity on various organs, including the liver and kidneys. nih.gov Furthermore, due to its ability to cross the blood-brain barrier, BDE-47 is a known neurotoxicant, with studies indicating it can alter neurodevelopment. epa.govresearchgate.net Its effects on the immune system are also a concern, as it can impair the function of immune cells like macrophages. nih.gov The primary mechanisms underlying these organ-specific toxicities often involve oxidative stress, apoptosis, and the disruption of critical signaling pathways. mdpi.com

Neurodevelopmental Toxicity and Behavioral Aberrations

The developing nervous system is a particularly sensitive target for environmental toxicants. The potential for 3,3',4,4'-tetrabromodiphenyl ether to induce neurodevelopmental toxicity and behavioral aberrations has been a subject of scientific inquiry.

Detailed research findings specifically elucidating the impact of this compound on neurotransmitter systems, including glutamate (B1630785) homeostasis, are not extensively available in the current body of scientific literature. While studies on other PBDE congeners have suggested effects on neurotransmitter pathways, specific data for BDE-77 is lacking.

Comprehensive studies detailing the specific effects of this compound on cognitive function, impulsivity, and motor coordination in exposed organisms are limited. General reviews of PBDE neurotoxicity indicate that this class of compounds can cause long-lasting behavioral changes, but specific experimental data for the BDE-77 congener are not well-documented in the reviewed literature.

The transfer of environmental contaminants from mother to offspring is a critical concern for developmental toxicity. For the broader class of PBDEs, it is known that they can cross the placenta and are transferred to offspring through lactation. This leads to exposure during sensitive developmental windows. However, specific research quantifying the maternal transfer and detailing the unique susceptibilities of early life stages to this compound is not extensively available. Studies on other similar compounds, such as the dioxin-like PCB congener 3,4,3',4'-tetrachlorobiphenyl (PCB 77), have shown effects on maternal behavior in rats, which in turn can impact developmental outcomes. nih.gov

Endocrine Disruption Mechanisms

Endocrine-disrupting chemicals can interfere with the body's hormonal systems, leading to a range of adverse effects. The potential for this compound to act as an endocrine disruptor has been investigated, with a focus on its interaction with thyroid hormone homeostasis and various nuclear hormone receptors.

The structural similarity between PBDEs and thyroid hormones has raised concerns about their potential to disrupt thyroid hormone homeostasis. While this is a known effect for the PBDE class of compounds, specific mechanistic studies detailing how this compound perturbs thyroid hormone homeostasis are not well-defined in the available scientific literature.

Nuclear hormone receptors are critical regulators of gene expression and are often targets of endocrine-disrupting chemicals. The interaction of this compound with several of these receptors has been a subject of investigation.

Constitutive Androstane Receptor (CAR): Specific data on the direct interaction of this compound with the Constitutive Androstane Receptor (CAR) is limited in the reviewed scientific literature. While studies on other PBDEs have explored their effects on CAR-mediated pathways, direct binding and activation studies for BDE-77 are not readily available.

Estrogen Receptor (ER): In vitro studies have been conducted to evaluate the estrogenic and antiestrogenic potencies of various PBDEs. One such study included this compound (BDE-77) in its investigation of ER-dependent luciferase reporter gene expression in a human breast cancer cell line. nih.gov This indicates that BDE-77 has been assessed for its potential to interact with the estrogen receptor.

Aryl Hydrocarbon Receptor (AhR): Research on the interaction of this compound with the Aryl Hydrocarbon Receptor (AhR) suggests that this congener does not lead to a significant induction of EROD or CYP1A expression, which are markers of AhR activation. nih.gov Furthermore, when co-exposed with the potent AhR agonist TCDD, BDE-77 has been observed to exert antagonistic effects. nih.gov This suggests that while it may bind to the AhR, it does not appear to activate the canonical AhR signaling pathway. nih.gov

Glucocorticoid Receptor (GR): There is a lack of specific scientific data detailing the direct interaction of this compound with the Glucocorticoid Receptor (GR).

Mineralocorticoid Receptor (MR): Specific studies on the interaction between this compound and the Mineralocorticoid Receptor (MR) are not extensively documented in the available literature.

Thyroid Hormone Receptor α (TRα): Direct interaction studies of this compound with the Thyroid Hormone Receptor α (TRα) are not well-represented in the current scientific literature.

Table of Research Findings on Nuclear Receptor Interactions of this compound (BDE-77)

| Receptor | Interaction Finding | Source |

| Estrogen Receptor (ER) | Investigated for estrogenic and antiestrogenic potency in an ER-dependent reporter gene assay. | nih.gov |

| Aryl Hydrocarbon Receptor (AhR) | Does not cause significant induction of AhR-mediated gene expression (EROD, CYP1A) and exhibits antagonistic effects with TCDD. | nih.gov |

| Constitutive Androstane Receptor (CAR) | Limited specific data available. | |

| Glucocorticoid Receptor (GR) | No specific data available. | |

| Mineralocorticoid Receptor (MR) | No specific data available. | |

| Thyroid Hormone Receptor α (TRα) | No specific data available. |

Anti-androgenic Activities

Research into the endocrine-disrupting properties of this compound (BDE-77), a congener of polybrominated diphenyl ethers (PBDEs), has revealed its potential to interfere with androgen signaling. While some studies on other PBDEs, such as BDE-47, have shown no effect on androgen receptor (AR) mRNA and protein expression in porcine ovarian follicles, the broader class of PBDEs is recognized for its endocrine-disrupting capabilities. nih.gov The disruption of androgenic signaling is a critical concern as it can lead to adverse reproductive and developmental outcomes. Further investigation is needed to fully elucidate the specific anti-androgenic mechanisms of BDE-77.

Reproductive System Impairment

The reproductive system is a primary target for the toxic effects of BDE-77, with significant impairment observed in both male and female animal models. These effects range from the disruption of sperm production to negative impacts on reproductive success and behavior.

Disruption of Spermatogenesis

Exposure to BDE-77 has been shown to disrupt spermatogenesis, the process of sperm cell development. Studies on the related congener BDE-47 have demonstrated that it can impair spermatogenesis in mice by interfering with the ER-Nrf1-Tfam-mitochondria pathway. nih.gov This interference leads to impaired testicular weight, reduced sperm production and motility, and morphological abnormalities in spermatogenic cells. nih.gov Specifically, BDE-47 has been found to decrease the levels of nuclear respiratory factor 1 (Nrf1), a key regulator of mitochondrial biogenesis, in the testes of mice. nih.gov In vitro studies have confirmed that BDE-47 reduces cell viability and the expression of Nrf1 and other mitochondrial function-related genes in spermatogonia. nih.gov

Furthermore, exposure to BDE-47 has been linked to the disruption of the blood-testis barrier (BTB) integrity, a critical component for maintaining the specialized microenvironment required for spermatogenesis. nih.gov Studies in rats have shown that BDE-47 exposure leads to BTB disruption and abnormal spermatogenesis. nih.gov The underlying mechanism appears to involve ferroptosis, a form of iron-dependent programmed cell death, in Sertoli cells, which are essential for supporting developing germ cells. nih.gov Short-term exposure to even low doses of BDE-47 has been shown to have adverse effects on semen quality and spermatogenesis in adult male mice. epa.gov

Effects on Reproductive Output and Sexual Behavior

The impact of BDE-77 extends to reproductive output and sexual behaviors. In zebrafish, exposure to BDE-47 has been shown to negatively affect sexual behavior and reproductive success. nih.gov Male zebrafish exposed to BDE-47 exhibited a dose-dependent decrease in the frequency and duration of associating with females. nih.gov At higher concentrations, the frequency of inducing spawning was also reduced. nih.gov These behavioral changes were directly linked to a decrease in final egg production. nih.gov Furthermore, male exposure to BDE-47 led to a lower fertilization rate. nih.gov

In female animal models, BDE-47 has demonstrated estrogenic activity. Studies in immature rats have shown that BDE-47 can induce the expression of calbindin-D9k, a biomarker for estrogenic compounds, in the uterus. nih.gov This effect, along with an increase in uterine weight, was mediated through the estrogen receptor (ER) signaling pathway. nih.gov These findings highlight the potential of BDE-77 to act as an endocrine disruptor in the female reproductive system, which can have cascading effects on reproductive output.

Hepatotoxicity and Liver Injury Mechanisms

The liver is a primary target for the toxic effects of BDE-77, with exposure leading to hepatotoxicity and liver injury through various mechanisms. Evidence suggests that BDE-47 induces liver injury primarily through the generation of reactive oxygen species (ROS) and subsequent oxidative stress. nih.gov This oxidative stress can lead to NAD+ depletion, a critical coenzyme for cellular redox reactions, further exacerbating liver damage. nih.gov

The formation of reactive metabolites during the biotransformation of chemicals is a common mechanism of drug-induced liver injury. nih.gov These reactive metabolites can bind to cellular macromolecules, leading to cellular dysfunction and death. dtic.mil In the context of BDE-77, its metabolism by cytochrome P450 enzymes can produce hydroxylated metabolites that may be more toxic than the parent compound.

Mitochondria are often a major target in drug-induced hepatotoxicity. nih.gov Mitochondrial dysfunction, characterized by the collapse of the mitochondrial membrane potential, depletion of glutathione (B108866) (GSH), and increased oxidative stress, is a key event in the pathway to hepatocyte death. nih.gov This can occur through either apoptosis (programmed cell death) or necrosis (uncontrolled cell death). nih.gov

Developmental exposure to BDE-47 has been shown to have long-lasting effects on liver metabolism. nih.gov Studies in mice have demonstrated that prenatal or neonatal exposure to BDE-47 can lead to long-term reprogramming of lipid metabolism, resulting in increased liver triglycerides and decreased blood triglycerides in adulthood. nih.gov This shift in the blood-liver balance of lipids may be associated with conditions such as non-alcoholic fatty liver disease (NAFLD). nih.gov

Immunological Dysregulation and Immune Damage

Exposure to BDE-77 and other PBDEs can lead to significant immunological dysregulation and immune damage. These compounds have been shown to affect both the innate and adaptive immune systems.

In vitro studies using the human macrophage cell line THP-1 have demonstrated that BDE-47 can impair the innate inflammatory response. researchgate.netnih.gov Specifically, BDE-47 was found to reduce the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) following stimulation with lipopolysaccharide (LPS). researchgate.net Furthermore, BDE-47 has been shown to interfere with basophil activation, another key component of the innate immune response. researchgate.net

Animal studies have also provided evidence of the immunotoxic effects of PBDEs. Exposure to decabromodiphenyl ether (BDE-209) in adult mice resulted in reduced leukocyte counts, decreased production of key cytokines (IFN-γ, IL-2, and TNF-α), and lower proliferation of CD8+ T cells. nih.gov This suggests that long-term exposure to PBDEs can weaken the host's ability to combat infections and tumors. nih.gov Some studies indicate that PBDE exposure may be a potential factor in the susceptibility to autoimmune thyroid disease, possibly by causing an imbalance in T-helper cell (Th1/Th2) responses. frontiersin.org

Metabolic Disturbances and Associated Health Outcomes

A growing body of evidence indicates that exposure to PBDEs, including BDE-77, is associated with metabolic disturbances that can lead to adverse health outcomes. These compounds are considered "metabolic disruptors" due to their ability to interfere with various metabolic pathways. nih.gov

Exposure to PBDEs has been linked to alterations in both glucose and lipid metabolism. mdpi.com Animal studies have shown that BDE-47 can disrupt the balance of lipids between the blood and the liver and interfere with glucose metabolism. mdpi.com Specifically, developmental exposure to BDE-47 in mice has been shown to cause a long-term reprogramming of lipid metabolism, leading to an increase in liver triglycerides and a decrease in blood triglycerides in adulthood. nih.gov

The mechanisms underlying these metabolic disturbances are complex and may involve the disruption of key signaling pathways. For instance, BDE-47 has been found to attenuate mitochondrial respiration and enhance glycolysis in neuron-like cells. nih.gov Metabolomic studies have revealed reductions in key metabolites of the tricarboxylic acid (TCA) cycle, indicating a reduced oxidative metabolic capacity of mitochondria. nih.gov Additionally, alterations in other metabolic pathways, such as glycine-serine-threonine metabolism and glutathione metabolism, have been observed. nih.gov These widespread metabolic changes can contribute to the development of metabolic syndrome, obesity, and diabetes. mdpi.com

Ecological Impact and Phytotoxicity

The ecological impact and phytotoxicity of many PBDE congeners are areas of active research. However, specific data on the this compound (BDE-77) isomer is notably limited in publicly available scientific literature. Much of the existing research on tetrabromodiphenyl ethers focuses on the more prevalent BDE-47 isomer. Therefore, the following sections reflect the current state of knowledge regarding BDE-77 based on available information.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides hazard statements for this compound based on notifications to the ECHA C&L Inventory. nih.gov It is classified as very toxic to aquatic life, with long-lasting effects. nih.gov

| Hazard Code | Hazard Statement |

|---|---|

| H400 | Very toxic to aquatic life |

| H410 | Very toxic to aquatic life with long lasting effects |

Despite these classifications, which indicate a significant potential for harm, detailed research findings and specific data on the morphological damage induced by BDE-77 in various aquatic organisms are scarce. Studies on other PBDE congeners have documented effects such as deformities and cellular damage in algae and fish, but specific evidence for BDE-77 is not available in the reviewed scientific literature.

However, a review of the available literature indicates a lack of specific Species Sensitivity Distribution models developed for this compound. Ecological risk assessments for PBDEs in surface waters and other environmental compartments have predominantly focused on congeners like BDE-47 and BDE-209, for which more extensive toxicity data are available. nih.govresearchgate.net Consequently, a quantitative ecological risk assessment for BDE-77 based on SSDs cannot be detailed at present due to the absence of the necessary multi-species toxicity data.

Human Exposure Assessment and Health Implications of 3,3 ,4,4 Tetrabromodiphenyl Ether

Modes and Pathways of Human Exposure

Human exposure to BDE-77 and other PBDEs is multifaceted, occurring through diet, inhalation, dermal contact, and ingestion of contaminated dust. For the general, non-occupationally exposed population, the indoor environment and diet are considered the primary sources of exposure.

Diet is a significant pathway for human exposure to many persistent organic pollutants, including PBDEs. Due to their lipophilic (fat-loving) nature, these compounds bioaccumulate in the fatty tissues of animals and move up the food chain. Consequently, consumption of contaminated food products is a primary route of exposure for the general population.

Foods that are higher in fat content, such as certain types of fish, meat, and dairy products, have been identified as major dietary sources of PBDEs. Several market basket surveys have analyzed the concentration of various PBDE congeners in food. For instance, a U.S. study found the highest concentrations of total PBDEs in fish, followed by meat and dairy products. While specific data for BDE-77 is often limited in these broader surveys, the general patterns of PBDE contamination in the food supply provide an understanding of potential dietary exposure to this specific congener. The table below summarizes typical findings for total PBDEs in various food categories from a U.S. market basket survey.

| Food Category | Mean Concentration (pg/g) | Median Concentration (pg/g) | Concentration Range (pg/g) |

|---|---|---|---|

| Fish | 1,120 | 616 | 11.14 - 3,726 |

| Meat | 383 | 190 | 39 - 1,426 |

| Dairy Products | 116 | 32.2 | 7.9 - 683 |

Data derived from a U.S. market basket survey on PBDEs.

PBDEs, including BDE-77, are used in a wide array of consumer products found in homes, offices, and vehicles, such as electronics, furniture with polyurethane foam, and textiles. These compounds are not chemically bound to the products and can leach out over time, becoming part of the indoor environment. This leads to exposure through the inhalation of indoor air and direct skin contact with contaminated surfaces or dust.

Inhalation of indoor air containing volatilized PBDEs or PBDEs adsorbed to airborne particles is a recognized, though generally considered minor, pathway of exposure for adults compared to other routes. Studies measuring PBDE levels in indoor air have found that while detectable, the estimated daily intake from inhalation typically constitutes a small percentage of the total exposure.

A substantial body of evidence points to the ingestion of contaminated indoor dust as a primary pathway of exposure to PBDEs, particularly for toddlers and young children. wikipedia.org Due to their frequent hand-to-mouth behaviors and time spent on the floor, children have higher dust ingestion rates than adults. mssm.edu PBDEs released from consumer products accumulate in household dust, which can then be unintentionally ingested.

Numerous studies have documented the presence of various PBDE congeners in dust samples collected from homes, offices, and cars worldwide. These studies consistently show that indoor dust is a significant reservoir for these flame retardants. Research has found a positive association between the levels of PBDEs in household dust and the concentrations measured in human breast milk, supporting the role of the indoor environment in human body burdens. While dietary intake is a major source for adults, some estimates suggest that dust ingestion can account for over 80% of total PBDE intake for the U.S. population. wikipedia.org

| Location | Median ΣPBDEs Concentration (ng/g) | Predominant Congeners |

|---|---|---|

| United States | ~3,000 - 6,000 | BDE-47, BDE-99, BDE-209 |

| Canada | ~5,500 | BDE-47, BDE-99, BDE-209 |

| United Kingdom | ~2,000 - 4,000 | BDE-209 |

| Korea | 1,257 | BDE-209 |

Concentrations can vary widely based on the number and type of consumer products in the home.

Biomonitoring and Body Burden Profiles in Human Populations

Biomonitoring studies, which measure chemical concentrations in human tissues and fluids like blood, placenta, and breast milk, are essential for quantifying the internal dose or "body burden" of compounds like BDE-77. These studies provide critical data on exposure levels in the general population and identify highly exposed or particularly vulnerable subgroups.

The presence of PBDEs in maternal and fetal tissues confirms that these compounds can cross the placental barrier, leading to in utero exposure of the developing fetus. This is a critical period of development, and exposure to environmental chemicals is of particular concern.

Studies have detected various PBDE congeners in maternal serum, placental tissue, and umbilical cord blood. nih.gov For example, a study in Southwest China detected eight different PBDE congeners in 999 placenta samples, with BDE-209 being the most abundant. nih.gov The median concentration for the sum of these PBDEs was 10.08 ng/g lipid weight. nih.gov The detection of these compounds in cord blood directly confirms fetal exposure. Although BDE-77 is often used as an internal standard in analytical methods for these studies rather than being a primary target analyte, its structural similarity to other detected tetrabromodiphenyl ethers suggests a potential for similar transfer dynamics. nih.gov The transfer of these chemicals to the fetus highlights a critical exposure window during which developmental processes could be vulnerable.

Infants and toddlers represent a highly susceptible population for PBDE exposure. Their body burdens are often found to be higher than those in adults. mssm.edunih.gov This elevated exposure is attributed to two main pathways: the transfer of PBDEs from mother to child via breast milk and the higher ingestion of contaminated dust in toddlers. mssm.edunih.gov

Breast milk is a primary source of nutrition for infants, but its high lipid content makes it a significant route for the excretion of lipophilic compounds like PBDEs from the mother's body. Consequently, breastfeeding is a major exposure pathway for nursing infants. nih.gov Numerous studies globally have measured PBDE concentrations in human breast milk, with levels in North America being notably higher than in Europe or Asia. nih.govelsevierpure.com BDE-47, BDE-99, BDE-100, and BDE-153 are among the most frequently detected congeners. The estimated daily intake of PBDEs for a nursing infant can be significantly higher on a body weight basis than for an adult. mssm.edu

A case study of a California family illustrated these exposure dynamics, finding that the PBDE levels in the children (ages 1.5 and 5 years) were 2- to 5-fold higher than in their parents. The youngest child had the highest concentrations of all measured PBDE congeners, underscoring the heightened exposure during early life. nih.gov

| Family Member | BDE-47 Concentration (ng/g lw) | ΣPBDEs (6 congeners) (ng/g lw) |

|---|---|---|

| Father | 32 | - |

| Mother | 60 | - |

| Child (5 yrs) | 137 | 390 |

| Toddler (1.5 yrs) | 245 | 651 |

Data from Fischer et al. (2006) case study. nih.gov

Epidemiological Studies on Human Health Associations of 3,3',4,4'-Tetrabromodiphenyl Ether

Epidemiological research investigating the direct health implications of this compound (BDE-77) is limited. Much of the current understanding is extrapolated from studies on the broader class of polybrominated diphenyl ethers (PBDEs) or specific, more abundant congeners such as BDE-47, BDE-99, BDE-100, and BDE-153. These compounds are frequently studied as a mixture, making it challenging to isolate the precise effects of BDE-77. Therefore, the following sections summarize findings for PBDEs as a group, which provides the scientific context for potential health associations of BDE-77.

Correlations with Neurodevelopmental Outcomes

Exposure to PBDEs during critical windows of brain development is a significant public health concern. wikipedia.org While direct epidemiological data for BDE-77 is scarce, a substantial body of evidence indicates that early-life exposure to various PBDE congeners is detrimental to neurodevelopment, affecting cognition, behavior, and motor skills. nih.govresearchgate.net

Numerous studies have reported associations between prenatal PBDE exposure and adverse neurodevelopmental outcomes. unlv.edu For instance, higher prenatal exposure to common PBDE congeners has been linked to lower scores on tests of mental and psychomotor development and reduced IQ in children. unlv.edu Research has consistently found that a 10-fold increase in the sum of major PBDE congeners (BDE-47, -99, -100, and -153) in maternal blood was associated with a decrease in Full-Scale IQ points in children at 7 years of age. unlv.edu

Behavioral problems, particularly externalizing behaviors and attention deficits, have also been associated with PBDE exposure. unlv.eduscienceopen.com Both prenatal and postnatal exposures have been linked to increased hyperactivity and attention problems in school-aged children. unlv.edu While these findings are not specific to BDE-77, they highlight a consistent pattern of neurotoxicity associated with the PBDE class of compounds. The proposed mechanisms for these effects include disruption of thyroid hormone signaling, which is crucial for brain development. nih.govresearchgate.net

Table 1: Selected Epidemiological Findings on PBDE Exposure and Neurodevelopmental Outcomes

| PBDE Congener(s) | Study Population/Cohort | Observed Association | Reference |

|---|---|---|---|

| ΣPBDEs (BDE-47, -99, -100, -153) | CHAMACOS Study | 10-fold increase in prenatal exposure associated with a 4.7-point decrease in Full-Scale IQ at age 7. | unlv.edu |

| BDE-47 | HOME Study | Increased prenatal concentrations associated with hyperactivity problems in children at age 5. | unlv.edu |

| BDE-47, -99, -100 | New York City Cohort | Higher cord blood concentrations associated with lower scores on tests of mental and physical development at 12-48 months. | mdpi.com |

| BDE-47, -99, -100, -153 | General Review | Early-life exposure is detrimental to child neurodevelopment in domains of behavior, cognition, and motor skills. | nih.govresearchgate.net |

Associations with Endocrine and Metabolic Health

PBDEs are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems. wikipedia.orgnih.gov This disruption can lead to a range of health issues, including metabolic disorders and thyroid dysfunction. wikipedia.orgendocrine.org Although human studies specifically targeting BDE-77 are lacking, research on other PBDEs provides insight into potential endocrine and metabolic effects.

The structural similarity of PBDEs to thyroid hormones allows them to interfere with thyroid hormone synthesis, transport, and metabolism. wikipedia.org Epidemiological studies have shown varied associations between PBDE levels and thyroid hormone concentrations in adults and pregnant women. wikipedia.org Some studies report that exposure to certain PBDEs may be linked to alterations in thyroid-stimulating hormone (TSH) and thyroxine (T4) levels. wikipedia.org Given the critical role of thyroid hormones in regulating metabolism, this disruption is a plausible mechanism for broader metabolic health impacts.

Emerging evidence also links exposure to EDCs, including PBDEs, with an increased risk for metabolic diseases such as obesity and type 2 diabetes. nih.gov These chemicals can affect glucose metabolism and insulin sensitivity. While the direct connection between BDE-77 and these conditions in humans has not been established, the general classification of PBDEs as EDCs warrants concern. researchgate.net

Table 2: Summary of PBDE Associations with Endocrine and Metabolic Health Markers

| PBDE Congener(s) | Health Endpoint | Key Epidemiological Findings | Reference |

|---|---|---|---|

| General PBDEs | Thyroid Function | Associated with alterations in TSH and T4 levels in some adult and pregnant populations. | wikipedia.org |

| General EDCs (including PBDEs) | Metabolic Syndrome | Exposure is considered a potential risk factor for obesity and type 2 diabetes. | nih.gov |

| General EDCs (including PBDEs) | Cardiovascular Health | Interference with endocrine systems may contribute to cardiovascular problems. | wikipedia.org |

Placental-Fetal Unit Exposures and Outcomes

The placenta is not a perfect barrier, and many environmental chemicals, including PBDEs, can cross from the mother to the developing fetus. nih.gov This in-utero exposure is of particular concern as the fetus is highly vulnerable to the effects of toxic substances. Analysis of maternal and umbilical cord blood samples consistently shows the presence of various PBDE congeners, confirming placental transfer. researchgate.netbiomedpharmajournal.orgnih.govnih.gov

While specific data on the placental transfer of BDE-77 is limited in human studies, animal models have demonstrated that tetrabromodiphenyl ethers like BDE-47 can be transferred from the dam to the offspring both through the placenta and via lactation. nih.gov Studies in mice have shown that exposure to BDE-47 during gestation can modulate signaling molecules in the placenta, which may compromise fetal development. nih.gov

Epidemiological studies have investigated the association between prenatal PBDE exposure and various birth outcomes. Some research has suggested a link between higher maternal PBDE levels and adverse outcomes such as lower birth weight and smaller head circumference, although findings are not always consistent across all studies. For example, animal studies have indicated that BDE-47 exposure during late gestation was associated with an increased rate of stillbirths and low birth weight in mice. nih.gov The vulnerability of the placental-fetal unit to environmental exposures underscores the importance of understanding the potential risks posed by all PBDE congeners, including BDE-77.

Table 3: Findings on PBDE Exposure in the Placental-Fetal Unit and Birth Outcomes

| PBDE Congener(s) | Matrix/Sample Type | Key Finding | Reference |

|---|---|---|---|

| General PBDEs | Maternal and Umbilical Cord Blood | Widespread detection confirms maternal-fetal transfer of PBDEs. | researchgate.netbiomedpharmajournal.org |

| BDE-47 (Animal Study) | Mouse Placental Tissue | Exposure during gestation altered placental signaling molecules and was associated with low birth weight and stillbirth. | nih.gov |

| BDE-47 (Animal Study) | Rat Dam-Offspring Pairs | Demonstrated both placental and lactational transfer to offspring. | nih.gov |

| General PBDEs | Umbilical Cord Blood | Presence of PBDEs indicates direct fetal exposure during a critical developmental period. | nih.govnih.gov |

Analytical Methodologies for 3,3 ,4,4 Tetrabromodiphenyl Ether and Its Metabolites

Sample Preparation Techniques for Complex Matrices

Effective sample preparation is a critical first step to isolate and concentrate BDE-77 and its metabolites from complex matrices such as sediment, biota, and water, thereby enhancing the sensitivity and accuracy of subsequent analyses. chromatographyonline.comoceanbestpractices.org

Extraction Methods (e.g., Solvent-Assisted, Microextraction, Ultrasound-Assisted)

A variety of extraction techniques have been developed and optimized for the efficient recovery of BDE-77 and its metabolites. The choice of method often depends on the sample matrix and the specific analytes of interest.

Solvent-Assisted Extraction: Traditional methods like Soxhlet extraction using hexane (B92381)/acetone mixtures or toluene (B28343) have been widely used for solid samples like sediments and biota. oceanbestpractices.orgPressurized liquid extraction (PLE) , an automated method, offers a faster alternative with reduced solvent consumption. oceanbestpractices.orgmilestonesrl.com For aqueous samples, liquid-liquid extraction (LLE) , often performed in a separatory funnel with a solvent like dichloromethane, has demonstrated high extraction efficiency. academicjournals.orgnih.gov

Microextraction Techniques: To address the need for smaller sample volumes and reduced solvent use, microextraction methods have gained prominence. nih.govSolid-phase microextraction (SPME) is a miniaturized sample preparation technique that can concentrate analytes from a sample onto a coated fiber. chromatographyonline.com

Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to enhance the extraction of target compounds from solid and semi-solid samples. researchgate.net For instance, a mixture of hexane and methyl tert-butyl ether (MTBE) in an ultrasonic bath has been successfully used to extract BDEs and their metabolites. researchgate.net

A comparison of different extraction methods for polybrominated diphenyl ethers (PBDEs) from aqueous matrices revealed that separatory funnel extraction yielded the best recoveries, ranging from 72% to 89%. academicjournals.org

Table 1: Comparison of Extraction Methodologies for PBDEs

| Extraction Method | Principle | Typical Solvents | Advantages | Disadvantages |

|---|---|---|---|---|

| Soxhlet Extraction | Continuous solid-liquid extraction with a refluxing solvent. oceanbestpractices.org | Hexane/acetone, Toluene. oceanbestpractices.org | High extraction efficiency for solid samples. oceanbestpractices.org | Time-consuming, large solvent consumption. oceanbestpractices.org |

| Pressurized Liquid Extraction (PLE) | Extraction with solvents at elevated temperatures and pressures. oceanbestpractices.org | Hexane, Toluene. oceanbestpractices.org | Automated, faster, less solvent used than Soxhlet. oceanbestpractices.org | Potential for loss of high molecular weight compounds like BDE-209. oceanbestpractices.org |

| Separatory Funnel Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. academicjournals.org | Dichloromethane. academicjournals.org | Good recovery for aqueous samples. academicjournals.org | Labor-intensive, can form emulsions. academicjournals.org |

| Solid-Phase Extraction (SPE) | Adsorption of analytes onto a solid sorbent, followed by elution. nih.gov | Dichloromethane/n-hexane mixture. nih.gov | Combines extraction, preconcentration, and clean-up. nih.gov | Sorbent selection is critical. nih.gov |

| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to enhance solvent extraction. researchgate.net | Hexane/methyl tert-butyl ether (MTBE). researchgate.net | Faster than traditional methods. | Can be less efficient for some matrices. |

Clean-up Procedures and Enrichment Strategies

Following extraction, clean-up procedures are essential to remove interfering co-extracted substances, such as lipids, from the sample extracts. nih.gov Enrichment strategies are then employed to concentrate the target analytes to levels suitable for instrumental analysis.

Common clean-up techniques include:

Acid Treatment: Concentrated sulfuric acid is frequently used to remove lipids from biota samples, as PBDEs are resistant to this treatment. nih.gov

Column Chromatography: Silica (B1680970) gel columns are widely used for fractionation and purification. researchgate.netnih.gov The extract is loaded onto the column, and different solvent mixtures are used to elute fractions containing the analytes of interest, separating them from interfering compounds. For instance, a silica column can be eluted with hexane followed by a hexane/dichloromethane mixture to isolate PBDE congeners. psu.edu

Gel Permeation Chromatography (GPC): GPC is another effective technique for removing high-molecular-weight interferences like lipids. nih.gov

Enrichment is typically achieved by evaporating the solvent from the cleaned-up extract to a small volume, thereby concentrating the analytes. thermofisher.com

Chromatographic and Spectrometric Detection Techniques

The analysis of BDE-77 and its metabolites is predominantly carried out using gas chromatography coupled with mass spectrometry, which provides the necessary separation and detection capabilities for these compounds. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography (GC) is the standard analytical technique for separating PBDEs due to their volatility and thermal stability. thermofisher.com When coupled with a mass spectrometer (MS), it allows for the identification and quantification of individual congeners, including BDE-77. thermofisher.comnih.gov The mass spectrometer is typically operated in electron ionization (EI) mode, which generates characteristic fragmentation patterns that can be used for compound identification by comparing them to spectral libraries. nih.gov

The selection of the GC column is crucial for achieving good separation of PBDE congeners. Nonpolar capillary columns, such as those with a DB-5 stationary phase, are commonly used. psu.edu

Advanced Mass Spectrometry Techniques (e.g., GC/ECNI-qMS, GC-APCI-MS/MS)

To enhance sensitivity and selectivity, especially for trace-level analysis, advanced mass spectrometry techniques are often employed.

Gas Chromatography/Electron Capture Negative Ionization-Quadrupole Mass Spectrometry (GC/ECNI-qMS): ECNI is a soft ionization technique that is highly sensitive for halogenated compounds like PBDEs. nih.gov It often results in less fragmentation and a more prominent molecular ion, which is beneficial for quantification.

Gas Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry (GC-APCI-MS/MS): This technique offers high selectivity and sensitivity by performing two stages of mass analysis. It is particularly useful for complex matrices where co-eluting interferences can be a problem.

High-Resolution Mass Spectrometry (HRMS): Instruments like the GC-Orbitrap MS provide high mass accuracy, allowing for the confident identification of compounds based on their exact mass. thermofisher.com

Table 2: Advanced Mass Spectrometry Techniques for PBDE Analysis

| Technique | Ionization Method | Key Features |

|---|---|---|

| GC/ECNI-qMS | Electron Capture Negative Ionization | High sensitivity for halogenated compounds, soft ionization. nih.gov |

| GC-APCI-MS/MS | Atmospheric Pressure Chemical Ionization | High selectivity and sensitivity, tandem mass analysis. |

| GC-Orbitrap MS | Electron Ionization | High mass accuracy and resolution. thermofisher.com |

Derivatization Strategies for Metabolite Analysis

The analysis of hydroxylated metabolites of PBDEs (OH-PBDEs) by GC-MS often requires a derivatization step. This is because the polar hydroxyl group can lead to poor chromatographic peak shape and thermal degradation in the GC inlet.

A common derivatization strategy involves converting the hydroxyl group into a less polar and more volatile ether or ester group. For example, methylation using diazomethane (B1218177) or a similar reagent can be performed. psu.edu Another approach is to use a silylating agent like N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) to form a trimethylsilyl (B98337) ether. nih.gov These derivatization procedures improve the chromatographic behavior of the metabolites, enabling their successful analysis by GC-MS. nih.govhkbu.edu.hk

For some applications, particularly with liquid chromatography-mass spectrometry (LC-MS), derivatization may not be necessary. researchgate.net Targeted LC-MS/MS methods have been developed for the sensitive analysis of signaling lipids, including some related metabolites, without the need for derivatization. nih.gov

Quality Assurance and Quality Control Considerations

The reliable quantification of 3,3',4,4'-tetrabromodiphenyl ether (BDE-77) in various environmental and biological matrices necessitates stringent quality assurance (QA) and quality control (QC) protocols. These measures are fundamental for generating accurate and reproducible data, which are crucial for environmental monitoring and human exposure assessments. researchgate.net

Key QA/QC practices include the use of appropriate certified reference materials (CRMs) to ensure the accuracy of measurements. Procedural blanks are analyzed with each batch of samples to monitor for potential contamination during the analytical process. It is a common practice that sample values are only reported if they are at least twice the concentration found in the corresponding blank. researchgate.net

Protocols for sample handling and storage are also critical. To prevent photodegradation, to which polybrominated diphenyl ethers (PBDEs) are susceptible, samples should be stored in amber glass containers and protected from light during collection and transport. alsglobal.com General laboratory quality assurance extends to the use of high-purity reagents and solvents (ACS or HPLC grade), and Class A volumetric glassware to minimize measurement uncertainties. ucf.edu

Regular performance checks of analytical instrumentation are essential. This includes monitoring the performance of gas chromatographs and mass spectrometers to ensure consistent sensitivity and resolution. ucf.edu In one study focusing on PBDEs, the validation performed under inter-laboratory conditions showed average recoveries ranging from 66% to 118%, with relative standard deviations generally at or below 22%, highlighting the importance of these rigorous practices. researchgate.net If any of the established quality control checks are not met, the analysis must be halted and repeated until satisfactory results are achieved. ucf.edu

Table 1: Key Quality Assurance/Quality Control Parameters for BDE-77 Analysis

| QA/QC Parameter | Purpose | Typical Acceptance Criteria |

| Method Blank | To assess laboratory contamination. | Analyte concentration should be below the method detection limit or a specified fraction of the sample concentration (e.g., <1/2). researchgate.net |

| Certified Reference Material (CRM) | To assess the accuracy of the method. | Recovery should be within a specified range (e.g., 70-130%). |

| Matrix Spike/Matrix Spike Duplicate | To evaluate the effect of the sample matrix on the analytical method. | Recovery and Relative Percent Difference (RPD) should be within established limits. |

| Surrogate/Internal Standards | To correct for variations in extraction efficiency and instrumental response. | Recovery should be within a specified range (e.g., 50-150%). |

| Instrument Performance Check | To ensure the analytical system is functioning correctly. | Signal-to-noise ratio, resolution, and mass accuracy must meet method-specific criteria. |

Emerging Analytical Approaches (e.g., Nanoparticle-based Electrocatalytic Detection)

While gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) remains a standard for the analysis of BDE-77, there is a growing interest in developing more rapid, cost-effective, and field-portable analytical methods.

One of the most promising emerging techniques is nanoparticle-based electrocatalytic detection. Researchers have developed a biosensor for the detection of PBDEs that utilizes screen-printed carbon electrodes modified with iridium oxide (IV) nanoparticles (IrO₂ NPs). nih.govresearchgate.net This method is based on monitoring the electrochemical water oxidation reaction, which is catalyzed by the IrO₂ NPs. nih.govresearchgate.net The presence of PBDEs inhibits this catalytic activity, and the degree of inhibition can be correlated to the concentration of the analyte. This approach has demonstrated a limit of detection of 21.5 parts per billion (ppb) for PBDEs in distilled water and offers the potential for a rapid, sensitive, and low-cost detection system. nih.govresearchgate.net

Another advanced approach involves the use of metabolomics to understand the effects of PBDEs. For instance, ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) has been employed to study the metabolic profiling of cells exposed to BDE-47, a closely related tetrabromodiphenyl ether. nih.govhkbu.edu.hk This technique allows for the identification of metabolic pathways affected by the compound, providing insights into its toxicological mechanisms. nih.gov While not a direct detection method for the parent compound in environmental samples, it represents a powerful tool for studying the biological fate and effects of BDE-77 and its metabolites.

Table 2: Comparison of Conventional and Emerging Analytical Techniques for PBDEs

| Analytical Technique | Principle | Advantages | Disadvantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and mass-to-charge ratio. | High sensitivity and selectivity, well-established methods. alsglobal.comncats.io | Time-consuming, requires extensive sample preparation, expensive instrumentation. researchgate.net |

| Nanoparticle-based Electrocatalytic Sensor | Electrochemical detection based on inhibition of catalytic activity of nanoparticles. | Rapid, low-cost, potential for miniaturization and field use. nih.govresearchgate.net | Susceptible to matrix interference, may have lower selectivity than GC-MS. |

| Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) Metabolomics | Separation of metabolites followed by mass spectrometric detection. | Provides information on biological effects and metabolic pathways. nih.govhkbu.edu.hk | Indirect detection method, complex data analysis. |

Remediation and Mitigation Strategies for 3,3 ,4,4 Tetrabromodiphenyl Ether Contamination

Physical and Chemical Remediation Technologies

Electrochemical Degradation (e.g., Pd/Metal Foam Electrodes, Debromination Mechanisms)

Electrochemical reduction has emerged as a promising technology for the degradation of PBDEs. Studies on BDE-47, a structural isomer of BDE-77, have demonstrated the effectiveness of this approach. The use of palladium (Pd) supported on metal foam electrodes (such as nickel, copper, and silver) has shown significant catalytic activity in the debromination of BDE-47. hkbu.edu.hkresearchgate.net

The loading of Pd on the metal foam significantly enhances the degradation performance. For instance, a 15.16% Pd loading on a nickel (Ni) foam electrode has been shown to be highly efficient in degrading BDE-47. hkbu.edu.hkresearchgate.net The degradation rate is also influenced by the current intensity, with an optimal current density leading to the most efficient degradation. For the 15.16% Pd/Ni foam electrode, the highest degradation efficiency for BDE-47 was achieved at a current of 4.0 mA. hkbu.edu.hk

The primary degradation mechanisms involved in the electrochemical reduction of BDE-47 on Pd/metal foam electrodes are hydrogen atom transfer and electron transfer. researchgate.net On Pd/Ni and Pd/Ag foams, the dominant mechanism is hydrogen atom transfer, while on Pd/Cu foam, electron transfer is the primary pathway. researchgate.net These processes lead to the sequential removal of bromine atoms, resulting in the formation of lesser-brominated diphenyl ethers and eventually diphenyl ether. frontiersin.org

Another study investigating the debromination of BDE-47 using synthetic iron-based bimetals (Pd/Fe⁰ and Cu/Fe⁰) also highlighted the importance of the reaction solvent and the dominant debromination pathways. nih.gov In both water and ethanol, Pd/Fe⁰ showed high activity, with active H-atomic transfer playing a key role, leading to a preference for para-debromination. nih.gov In contrast, Cu/Fe⁰ was effective in water, where electron transfer with a preference for ortho-debromination was predominant. nih.gov

Table 1: Electrochemical Degradation of BDE-47 using Pd/Metal Foam Electrodes

| Electrode Material | Optimal Pd Loading (%) | Dominant Degradation Mechanism | Reference |

| Pd/Ni Foam | 15.16 | Hydrogen Atom Transfer | hkbu.edu.hkresearchgate.net |

| Pd/Cu Foam | 9.37 | Electron Transfer | researchgate.net |

| Pd/Ag Foam | 10.26 | Hydrogen Atom Transfer | researchgate.net |

This data is based on studies conducted on the isomer 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) and is presented as a proxy for the potential behavior of 3,3',4,4'-tetrabromodiphenyl ether (BDE-77).

Photodegradation Technologies

Photodegradation is a significant abiotic process that can lead to the breakdown of PBDEs in the environment. Studies on the photodegradation of decabromodiphenyl ether (BDE-209) have shown that it can be broken down into lesser brominated congeners, which could include tetrabromodiphenyl ethers, upon exposure to light, particularly in the presence of clay minerals like montmorillonite (B579905) and kaolinite. acs.org The organic matter content in sediment can influence the rate of photodegradation, with lower organic matter content leading to an increased degradation rate. acs.org

The photolysis of PBDEs is often initiated by UV radiation, which leads to the formation of free radicals that attack the bromine atoms. nih.gov This process of reductive debromination occurs consecutively, leading to the formation of less brominated and potentially more toxic congeners. nih.gov The efficiency of photodegradation can be enhanced by the use of photocatalysts such as titanium dioxide (TiO₂). hkbu.edu.hk In a combined system of photocatalysis and phytoremediation, the half-life for the removal of BDE-209 by TiO₂ under visible light was found to be 3.05 days, with tetra- and penta-BDEs being the major degradation products. hkbu.edu.hk

Oxidative Degradation Systems